molecular formula C14H14N2O3 B2785836 Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate CAS No. 937600-15-2

Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No. B2785836
CAS RN: 937600-15-2
M. Wt: 258.277
InChI Key: VSXSUBYONRWCEF-UHFFFAOYSA-N
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Description

Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate (DCPIB) is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent blocker of volume-regulated anion channels (VRACs), which are ion channels that play a crucial role in regulating the volume of cells. In

Mechanism of Action

Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate is a potent blocker of VRACs, which are ion channels that play a crucial role in regulating the volume of cells. VRACs are involved in a variety of cellular processes, including cell proliferation, migration, and apoptosis. Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate blocks VRACs by binding to a specific site on the channel, thereby preventing the flow of ions through the channel. This leads to cell shrinkage and ultimately cell death.
Biochemical and Physiological Effects:
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate has been shown to have a variety of biochemical and physiological effects. In cancer cells, Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate induces cell cycle arrest and apoptosis, leading to cell death. In neuronal cells, Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate has been shown to have neuroprotective effects by reducing oxidative stress and preventing cell death. Additionally, Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate in lab experiments is its potency as a VRAC blocker. This allows for the selective inhibition of VRACs without affecting other ion channels. However, one limitation of using Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate is its potential toxicity. Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate has been shown to have cytotoxic effects in some cell types, and caution should be exercised when using it in lab experiments.

Future Directions

There are several future directions for research on Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate. One area of research is the development of more potent and selective VRAC blockers. Another area of research is the investigation of Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate's potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, the mechanism of action of Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate and its effects on cellular processes warrant further investigation.

Synthesis Methods

Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-cyano-3-(trifluoromethyl)pyridine with cyclopropylamine to yield 3-cyclopropylamino-4-cyano-5-trifluoromethylpyridine. This intermediate is then reacted with ethyl 2-bromoacetate to yield ethyl 2-(3-cyclopropylamino-4-cyano-5-trifluoromethylpyridin-2-yl)acetate. Finally, Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate is obtained by reacting this intermediate with methyl magnesium bromide followed by acidic hydrolysis.

Scientific Research Applications

Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have potent anticancer activity in various cancer cell lines, including breast, lung, and prostate cancer. Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

methyl 3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-18-14(17)9-6-10(7-2-3-7)15-13-11(9)12(16-19-13)8-4-5-8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXSUBYONRWCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NO2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate

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